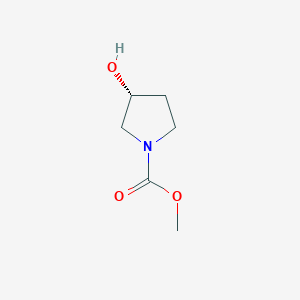

(R)-methyl 3-hydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-methyl 3-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a hydroxyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of ®-3-hydroxypyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of ®-methyl 3-hydroxypyrrolidine-1-carboxylate can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems and real-time monitoring ensures consistent product quality .

化学反応の分析

Types of Reactions

®-methyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Tosyl chloride in pyridine at room temperature.

Major Products Formed

Oxidation: Formation of ®-methyl 3-oxopyrrolidine-1-carboxylate.

Reduction: Formation of ®-methyl 3-hydroxypyrrolidine-1-methanol.

Substitution: Formation of ®-methyl 3-tosyloxypyrrolidine-1-carboxylate.

科学的研究の応用

Chemical Synthesis Applications

(R)-methyl 3-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in organic synthesis. Its applications in this domain include:

- Synthesis of Complex Molecules : The compound can be utilized to construct various derivatives through reactions such as oxidation, reduction, and substitution. Its ability to undergo selective functionalization allows chemists to create diverse chemical entities .

- Building Block for Novel Compounds : It is often used as a precursor in the synthesis of more complex structures, including pharmaceuticals and agrochemicals. This versatility is attributed to the presence of both the hydroxyl and carboxylate functional groups, which can participate in various chemical reactions .

Biological Applications

The biological significance of this compound has been explored primarily in the context of drug development and therapeutic applications:

- Anticancer Research : Derivatives of this compound have shown promising anticancer activities. For instance, studies have demonstrated that pyrrolidine derivatives exhibit potent cytotoxic effects against various cancer cell lines, with some compounds outperforming established drugs like tamoxifen .

- Antibacterial Properties : Research indicates that certain derivatives can suppress bacterial biofilm formation, making them potential candidates for developing new antibacterial agents .

- Neurological Disorders : The compound's interaction with neurotransmitter systems is being investigated for its potential use in treating neurological disorders. Its structural features may enable it to modulate receptor activity effectively.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is evaluated for its therapeutic potential:

- Drug Development : The compound is being studied as a pharmaceutical intermediate, with ongoing research aimed at identifying its efficacy and safety profiles in preclinical models. Its derivatives are being explored for anti-inflammatory and analgesic effects .

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets can provide insights into its therapeutic mechanisms. For example, studies have shown that it may influence enzyme activity and receptor binding, which are critical for drug efficacy.

Industrial Applications

The industrial applications of this compound include:

- Production of Specialty Chemicals : The compound's stability and reactivity make it suitable for producing fine chemicals used in various sectors, including pharmaceuticals and agrochemicals .

- Material Science : Its unique properties may also allow it to be utilized in developing new materials with specific functionalities, contributing to advancements in material science.

Case Study 1: Antitumor Activity Evaluation

A study focused on synthesizing novel pyrrolidine derivatives demonstrated significant antitumor activity against M-Hela tumor cell lines. Some compounds showed cytotoxicity levels twice that of tamoxifen, indicating their potential as effective anticancer agents .

Case Study 2: Antibacterial Efficacy

Research on pyrrolidine derivatives indicated their ability to inhibit bacterial biofilm growth effectively. This finding suggests that these compounds could be developed into new treatments for bacterial infections resistant to conventional therapies .

作用機序

The mechanism of action of ®-methyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylate ester can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological pathways .

類似化合物との比較

Similar Compounds

- ®-1-methyl-3-hydroxypyrrolidine

- ®-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

- ®-3-hydroxypyrrolidine-1-carboxylic acid

Uniqueness

®-methyl 3-hydroxypyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in asymmetric synthesis .

生物活性

(R)-methyl 3-hydroxypyrrolidine-1-carboxylate is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

This compound is synthesized through various methods, typically involving the reaction of (R)-3-hydroxypyrrolidine with methyl chloroformate under basic conditions. The reaction is commonly performed in organic solvents like dichloromethane, using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.

Synthetic Routes:

- Basic Reaction: (R)-3-hydroxypyrrolidine + Methyl chloroformate → this compound

- Oxidation: Hydroxyl group can be oxidized to a carbonyl group using PCC.

- Reduction: Ester group can be reduced to an alcohol using lithium aluminum hydride.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylate ester can undergo hydrolysis, releasing the active pyrrolidine derivative that interacts with biological pathways.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits antimicrobial and anticancer properties. For instance, in a structure–activity relationship (SAR) study, substituting certain groups with (S)-3-hydroxypyrrolidine led to significant increases in biological activity, demonstrating its potential as a pharmacological tool .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In one study, this compound was evaluated for its anticancer effects against various cancer cell lines. The compound showed a dose-dependent increase in apoptosis, particularly in breast and colon cancer cells, highlighting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Another significant investigation focused on the compound's role as an inhibitor of NAPE-PLD, an enzyme implicated in lipid metabolism. The study found that modifications involving this compound resulted in up to a tenfold increase in inhibitory potency compared to other analogs. This suggests its potential utility in developing treatments for metabolic disorders .

Applications in Research and Industry

This compound serves as an important intermediate in the synthesis of biologically active compounds. Its applications extend across various fields:

- Pharmaceutical Development: Investigated for its potential use in synthesizing chiral drugs.

- Agrochemicals: Utilized in the production of specialty chemicals.

- Organic Synthesis: Acts as a chiral building block for complex organic molecules.

Comparison with Similar Compounds

When compared to similar compounds such as (R)-1-methyl-3-hydroxypyrrolidine and (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, this compound stands out due to its unique combination of functional groups that allow for diverse chemical reactivity. This versatility enhances its value as an intermediate in asymmetric synthesis.

Table 2: Comparison of Similar Compounds

| Compound | Unique Features |

|---|---|

| This compound | Chiral configuration with hydroxyl and ester groups |

| (R)-1-methyl-3-hydroxypyrrolidine | Lacks ester functionality |

| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | More sterically hindered due to tert-butyl group |

特性

IUPAC Name |

methyl (3R)-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAOVTFSCMSWNC-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CC[C@H](C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。